molecular formula C4H7Br B089217 2-Butene, 2-bromo- CAS No. 13294-71-8

2-Butene, 2-bromo-

Cat. No.: B089217
CAS No.: 13294-71-8
M. Wt: 135 g/mol
InChI Key: UILZQFGKPHAAOU-UHFFFAOYSA-N
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Description

2-Butene, 2-bromo- is a useful research compound. Its molecular formula is C4H7Br and its molecular weight is 135 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Butene, 2-bromo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Butene, 2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butene, 2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrochemical Reduction of 1-Halo-2-butenes : This study explored the electrochemical reduction of 1-bromo-2-butene, among others, in dimethylformamide (DMF) at a mercury electrode. The research revealed two consecutive one-electron reduction processes for 1-bromo-2-butene, with the first process initiated by the irreversible one-electron cleavage of the carbon-bromo bond to give the allyl radical and Br-. This finding is significant for understanding the electrochemical behavior of such compounds (Casado, Culleré, Julià, & Brillas, 1993).

  • Structure of Bromo Compound C10H11Br : The research corrected previous assumptions about the structure of the bromo compound formed by the action of bromine on 2-phenyl-2-butanol or 2-phenyl-2-butene, identifying it as 1-bromo-3-phenyl-2-butene instead of 2-bromo-3-phenyl-2-butene. This study highlights the importance of accurate structural identification in organic chemistry (Mikhaĭlov & 'eva, 1960).

  • Investigation as Building Block in Organic Synthesis : 1-Bromo-3-buten-2-one was investigated for its potential as a building block in organic synthesis. The study found that the reduction to the corresponding alcohol works best with lithium aluminum hydride, and reactions with primary amines yield 5-membered-aza-heterocycles. This research offers insights into the versatility of such compounds in synthetic applications (Westerlund, Gras, & Carlson, 2001).

  • Electron Diffraction Study on Structure : This study utilized electron diffraction to investigate the molecular structure of 1-bromo-3-methyl-2-butene, determining that the vapor primarily consists of the gauche conformer. Such structural studies are crucial for understanding the physical properties and reactivity of organic molecules (Shen, 1990).

  • γ-Syn-Selective Carbonyl Allylation : Research demonstrated that (E)-rich 1-Bromo-2-butene preferentially caused γ-syn-allylation of aldehydes with tin(II) iodide and tetrabutylammonium bromide, yielding 1-substituted syn-2-methyl-3-buten-1-ols. This finding is significant for the field of organic synthesis, especially in the context of stereoselective reactions (Masuyama, Kishida, & Kurusu, 1996).

Mechanism of Action

Target of Action

2-Bromo-2-butene is primarily used as an intermediate in organic synthesis . It is involved in the synthesis of substituted catechol derivatives and mono-annelated benzenes . It is also used as an initiator or catalyst in certain reactions .

Mode of Action

The compound interacts with its targets through a mechanism known as the E2 reaction . In this process, a strong base attacks a β-hydrogen on the β-carbon, forming a bond. Simultaneously, the β C-H sigma bond begins to move in to become the π bond of a double bond, and the bromine atom begins to depart by taking the bonding electrons with it .

Biochemical Pathways

The E2 reaction is a key biochemical pathway affected by 2-Bromo-2-butene. This reaction results in the formation of an alkene, specifically 2-butene . The E2 reaction is a type of elimination reaction that leads to the formation of a double bond .

Pharmacokinetics

Given its chemical properties, it is likely to have a high volatility due to its low boiling point . This suggests that it could be rapidly absorbed and distributed in the body if inhaled.

Result of Action

The primary result of 2-Bromo-2-butene’s action is the formation of 2-butene, an alkene . This is achieved through the E2 elimination reaction, which involves the removal of a proton and a leaving group (in this case, a bromine atom) from adjacent carbon atoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-2-butene. For instance, the compound is flammable and can form explosive concentrations in the presence of vapors . Therefore, it should be handled with care, ensuring adequate ventilation and removing all sources of ignition . Furthermore, the compound’s reactivity may be influenced by temperature and pressure conditions .

Safety and Hazards

2-Bromo-2-butene is a highly flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept tightly closed .

Properties

IUPAC Name

2-bromobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILZQFGKPHAAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065404
Record name 2-Butene, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13294-71-8
Record name 2-Bromo-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13294-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butene, 2-bromo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butene, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromobut-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.001
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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